2-(3-fluorobenzyl)-6-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one

説明

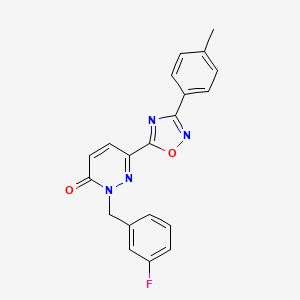

2-(3-Fluorobenzyl)-6-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one is a pyridazinone derivative featuring a 3-fluorobenzyl group at the 2-position and a 3-(p-tolyl)-1,2,4-oxadiazole moiety at the 6-position. The pyridazinone core provides a planar, heterocyclic scaffold, while the substituents modulate electronic, steric, and pharmacokinetic properties. The fluorine atom enhances lipophilicity and metabolic stability, and the p-tolyl group contributes to hydrophobic interactions in biological systems .

特性

IUPAC Name |

2-[(3-fluorophenyl)methyl]-6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN4O2/c1-13-5-7-15(8-6-13)19-22-20(27-24-19)17-9-10-18(26)25(23-17)12-14-3-2-4-16(21)11-14/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJHROEPWZFCWGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C=C3)CC4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Substituent Analysis and Molecular Properties

The table below compares the target compound with structurally related pyridazinone derivatives:

*Estimated based on structural analogs.

Structural and Functional Insights

- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s p-tolyl group (electron-donating methyl) contrasts with F839-0554’s trifluoromethyl (electron-withdrawing), which may alter binding affinity in enzyme-active sites .

Heterocyclic Modifications :

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods in (alkylation with K₂CO₃/acetone), but the oxadiazole moiety requires additional cyclization steps (e.g., amidoxime intermediate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。